molecular formula C11H12O B114377 Undeca-2,5,8-triyn-1-ol CAS No. 35378-82-6

Undeca-2,5,8-triyn-1-ol

Cat. No. B114377
CAS RN: 35378-82-6
M. Wt: 160.21 g/mol
InChI Key: UPZHBMGGRCOGLB-UHFFFAOYSA-N
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Description

Undeca-2,5,8-triyn-1-ol, also known as UDA, is an intermediate in the synthesis of radiolabeled fatty acids and leukotriene B5 . It has a unique structure that has garnered increased attention in various fields of research, ranging from materials science to medicinal chemistry.


Synthesis Analysis

The synthesis of this compound involves multi-step reactions. One method involves the use of CBr4, PPh3, K2CO3, NaI, CuI, and TsOH . Another method involves the use of triphenyl phosphite, I2, imidazol, and Cu(I) . Yet another method involves the use of potassium hydroxide, sodium iodide, copper (I) iodide, and toluene-4-sulfonic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H12O . The molecular weight is 160.21 g/mol . The canonical SMILES representation is CCC#CCC#CCC#CCO .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is a white solid and is soluble in dichloromethane, ether, ethyl acetate, and methanol .

Scientific Research Applications

1. Applications in Organic Synthesis and Materials Science

  • Cascade C-N and C-C Bond Formation : The compound has been utilized in the Mn(III)-catalyzed cascade C-H/N-H functionalization of 2-aminopyridines, leading to tricyclic azines. This method offers a concise approach for constructing precursors of functional materials and biologically active compounds (Yu et al., 2018).

2. Involvement in Complex Chemical Reactions

  • Diels–Alder Reactions : The compound engages as a diene in Diels–Alder reactions. These reactions are pivotal in synthesizing polyfluorotricyclo and disubstituted naphthalenes (Feast et al., 1972).

3. Applications in Biological and Pharmaceutical Research

  • Antifungal and Antibacterial Activities : Derivatives of the compound have been isolated from the plant endophytic fungus Emericella sp. XL029 and shown significant activity against various fungi and bacteria (Wu et al., 2018).

4. Role in Synthesis of Bioactive Compounds

  • Synthesis of Rigid Polycyclic Derivatives : The compound has been used in the synthesis of rigid polycyclic derivatives of the Diels-Alder adduct tricyclo[6.2.1.0(2,7)]undeca-4,9-dien-3,6-dione, which are then evaluated for their biological activity (Ito et al., 2007).

5. Role in Food Science

  • Natural Occurrence in Fruits and Vegetables : Undecaenes, closely related to Undeca-2,5,8-triyn-1-ol, have been isolated from various fruits and vegetables, contributing to their flavor profiles (Berger et al., 1985).

Mechanism of Action

Target of Action

Undeca-2,5,8-triyn-1-ol is an intermediate in the synthesis of radiolabeled fatty acids and leukotriene B5 . Therefore, its primary targets are likely enzymes involved in these biochemical pathways.

Mode of Action

Given its role as an intermediate in the synthesis of radiolabeled fatty acids and leukotriene b5, it is likely that it interacts with enzymes involved in these pathways, leading to changes in the production of these compounds .

Biochemical Pathways

This compound is involved in the synthesis of radiolabeled fatty acids and leukotriene B5 . These pathways play crucial roles in various biological processes. Fatty acids are essential components of cell membranes and are also involved in energy storage and signaling. Leukotriene B5 is a lipid molecule involved in inflammatory responses .

Pharmacokinetics

Its solubility in dichloromethane, ether, ethyl acetate, and methanol suggests that it may have good bioavailability

Result of Action

The result of this compound’s action would be the production of radiolabeled fatty acids and leukotriene B5 . These compounds have various effects at the molecular and cellular level, including involvement in cell membrane structure, energy storage, signaling, and inflammatory responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the presence of these solvents could impact its action . Additionally, its stability under an inert atmosphere and storage at -20°C indicates that temperature and atmospheric conditions could also affect its efficacy and stability.

properties

IUPAC Name

undeca-2,5,8-triyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2,5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZHBMGGRCOGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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